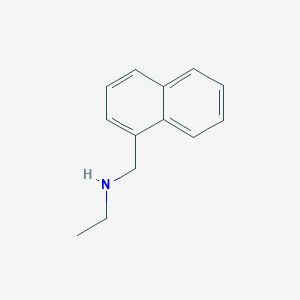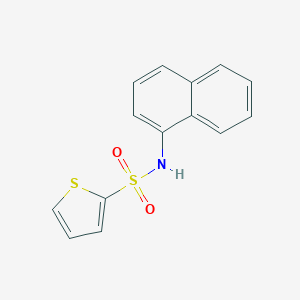
N-(1-naphthyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthyl)-2-thiophenesulfonamide, also known as NSC-320846, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied extensively for its biological properties.
Mecanismo De Acción
The mechanism of action of N-(1-naphthyl)-2-thiophenesulfonamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-naphthyl)-2-thiophenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, this compound has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-(1-naphthyl)-2-thiophenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to understand how this compound interacts with cancer cells and other biological systems. In addition, future research could focus on the development of more effective drug delivery systems for this compound, which could improve its bioavailability and effectiveness in vivo. Finally, more studies are needed to investigate the potential therapeutic applications of this compound in different fields of science.
Métodos De Síntesis
N-(1-naphthyl)-2-thiophenesulfonamide can be synthesized using a multi-step process starting from 1-naphthylamine and thiophene-2-sulfonamide. The first step involves the reaction of 1-naphthylamine with 1,3-dibromopropane to form 1-(1-naphthyl)propan-2-amine. This intermediate is then reacted with thiophene-2-sulfonamide in the presence of a base to form this compound. The overall yield of this synthesis method is around 25%.
Aplicaciones Científicas De Investigación
N-(1-naphthyl)-2-thiophenesulfonamide has been studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-cancer properties and has been tested against different types of cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been studied for its anti-inflammatory and anti-bacterial properties. It has been shown to inhibit the growth of some bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
53442-47-0 |
|---|---|
Fórmula molecular |
C14H11NO2S2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-naphthalen-1-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,14-9-4-10-18-14)15-13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15H |
Clave InChI |
QWMMZMCPCHWSCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
Solubilidad |
5.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



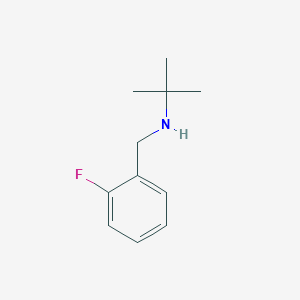

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)


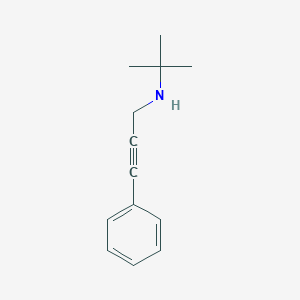
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)

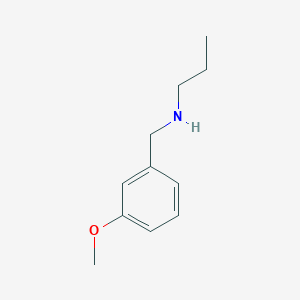
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)

